4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the triazole family of compounds, which have been found to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. In
Scientific Research Applications
4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been found to possess a wide range of biological activities, making it a promising compound for medicinal chemistry research. Some of the most notable scientific research applications of this compound include its potential use as an antimicrobial agent, antifungal agent, anti-inflammatory agent, and anticancer agent.
Mechanism of Action
The mechanism of action of 4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of various enzymes and proteins involved in key cellular processes. For example, studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on the body. For example, this compound has been found to possess potent antimicrobial and antifungal activities, making it a potential candidate for the treatment of infections caused by these organisms. Additionally, this compound has been found to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, there are also some limitations associated with the use of this compound. For example, it may be difficult to obtain sufficient quantities of the compound for large-scale experiments, and its stability may be affected by certain environmental factors.
Future Directions
There are several future directions that could be pursued in the research of 4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. One potential area of focus could be the development of new synthetic methods for the compound that are more efficient and cost-effective. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Finally, studies could be conducted to investigate the safety and toxicity of this compound, which could pave the way for its eventual use in clinical settings.
properties
IUPAC Name |
4-(3-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-10-3-2-4-12(9-10)18-13(16-17-14(18)19)11-5-7-15-8-6-11/h2-9H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIVMSALCWVYRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148177 | |
Record name | 2,4-Dihydro-4-(3-methylphenyl)-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16629-42-8 | |
Record name | 2,4-Dihydro-4-(3-methylphenyl)-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16629-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-4-(3-methylphenyl)-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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